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Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 6-(3-Methoxyphenyl)nicotinic
Acid in Modern Chemistry
6-(3-Methoxyphenyl)nicotinic acid (CAS 887976-16-1) is a biaryl carboxylic acid belonging to

the large and pharmacologically significant family of nicotinic acid derivatives. Nicotinic acid,

also known as niacin or Vitamin B3, is a fundamental molecule in biology, serving as a

precursor to the coenzymes NAD and NADP. In pharmacological doses, nicotinic acid itself is a

well-established therapeutic agent for treating dyslipidemia[1][2]. The core structure of 6-(3-
Methoxyphenyl)nicotinic acid, which links a pyridine-3-carboxylic acid moiety with a

methoxy-substituted phenyl ring, presents a scaffold of significant interest in medicinal

chemistry. This substitution pattern is common in the design of novel molecules targeting a

wide array of biological targets, from enzymes to G-protein coupled receptors[3].

This guide provides a comprehensive overview of the known properties, synthesis, and

potential applications of 6-(3-Methoxyphenyl)nicotinic acid, designed to equip researchers

with the foundational knowledge required for its use in scientific investigation. While this

specific molecule is not extensively documented in peer-reviewed literature, this paper will

extrapolate from established chemical principles and data on closely related analogues to

provide robust, actionable insights.
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A thorough understanding of a molecule's physical and chemical properties is paramount for its

application in research and development. These properties dictate everything from appropriate

storage and handling to formulation and analytical characterization.

Core Properties
The fundamental properties of 6-(3-Methoxyphenyl)nicotinic acid are summarized below.

These are derived from supplier information and structural analysis, as specific experimental

data from primary literature is limited.

Property Value Source/Comment

CAS Number 887976-16-1 [4]

Molecular Formula C₁₃H₁₁NO₃ Based on structure

Molecular Weight 229.23 g/mol Calculated

Appearance Likely a white to off-white solid
Inferred from related

compounds

Solubility

Expected to be soluble in polar

organic solvents like DMSO

and DMF, and aqueous base.

Limited solubility in water and

non-polar organic solvents.

Inferred from nicotinic acid and

biaryl structures[5][6][7]

Spectroscopic Characterization (Predicted)
While specific experimental spectra for 6-(3-Methoxyphenyl)nicotinic acid are not publicly

available, a predictive analysis based on its structure allows for the anticipation of key

spectroscopic features. This is crucial for researchers to confirm the identity and purity of the

compound upon synthesis or acquisition.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, featuring

distinct signals for both the pyridine and the phenyl rings. Key expected signals would

include:

A singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.
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A characteristic set of doublets and a doublet of doublets for the three protons on the

pyridine ring, likely in the downfield region (8.0-9.2 ppm).

A set of four signals (triplet, doublet of doublets, etc.) for the protons on the 3-

methoxyphenyl ring in the aromatic region (6.9-7.5 ppm).

A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with

D₂O.

¹³C NMR Spectroscopy: The carbon NMR would show 13 distinct signals (assuming no

coincidental overlap).

The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165

ppm).

Aromatic carbons would resonate in the typical 110-160 ppm range, with carbons attached

to oxygen (C-O) appearing more downfield.

The methoxy carbon would be a sharp signal around 55-56 ppm.

Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the primary ion

observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 230.2. In

negative mode, the deprotonated molecule [M-H]⁻ at m/z 228.2 would be expected.

Synthesis and Purification
The synthesis of 6-(3-Methoxyphenyl)nicotinic acid is most logically achieved via a

palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The

Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high

functional group tolerance and generally mild conditions[8].

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-
Coupling
The core transformation involves the coupling of a halogenated nicotinic acid derivative with a

boronic acid. The most common and commercially accessible starting materials for this

approach are 6-chloronicotinic acid and 3-methoxyphenylboronic acid.
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Caption: Proposed Suzuki-Miyaura synthesis pathway.

Exemplary Experimental Protocol
The following protocol is a representative, field-proven methodology for the Suzuki-Miyaura

coupling of aryl chlorides with arylboronic acids. It should be adapted and optimized by the

end-user for this specific transformation.

Materials:

6-Chloronicotinic acid (1 equivalent)

3-Methoxyphenylboronic acid (1.2-1.5 equivalents)

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
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Base (e.g., Potassium Carbonate [K₂CO₃], 2-3 equivalents)

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 6-chloronicotinic acid, 3-methoxyphenylboronic acid, potassium

carbonate, and the palladium catalyst.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-24 hours).

Workup - Quenching and Extraction:

Cool the reaction mixture to room temperature.

Dilute the mixture with water and transfer to a separatory funnel.

Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-acidic

impurities (e.g., catalyst residues). Discard the organic layer.

Workup - Acidification and Isolation:

Cool the aqueous layer in an ice bath.

Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The

product should precipitate as a solid.

Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like

hexane to aid in drying.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel

if necessary.

Causality Behind Choices:

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for many

Suzuki couplings. For less reactive aryl chlorides, more advanced catalyst systems with

specialized phosphine ligands (e.g., Buchwald or Fu ligands) may be required to achieve

good yields.

Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the

palladium center. Carbonates are often sufficient and cost-effective.

Solvent: A mixture of an organic solvent (like dioxane) and water is common. The organic

solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic

base.

Biological and Pharmacological Context
While no specific biological data has been published for 6-(3-Methoxyphenyl)nicotinic acid,

its structural similarity to other pharmacologically active nicotinic acid derivatives allows for

informed hypotheses about its potential applications.
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Caption: Potential biological roles based on related structures.

Anti-inflammatory Potential: Numerous studies have demonstrated that novel nicotinic acid

derivatives possess significant anti-inflammatory properties, often by inhibiting inflammatory

cytokines like TNF-α and IL-6[9]. The biaryl structure of 6-(3-Methoxyphenyl)nicotinic acid
makes it a candidate for evaluation in cellular and in vivo models of inflammation.
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Lipid Metabolism Modulation: The primary pharmacological target for the lipid-lowering

effects of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA₂)[1]

[3][10]. It is plausible that 6-(3-Methoxyphenyl)nicotinic acid could act as a modulator of

this receptor, and its activity would be a key initial screening parameter.

Enzyme Inhibition: The nicotinamide scaffold has been incorporated into inhibitors for various

enzymes. For instance, derivatives have been designed as potent xanthine oxidase (XO)

inhibitors for the treatment of hyperuricemia[11], and others have shown tyrosinase inhibitory

activity relevant to skin hyperpigmentation.

Safety and Handling
Based on available safety data, 6-(3-Methoxyphenyl)nicotinic acid should be handled with

appropriate precautions in a laboratory setting.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a

well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and

eyes.

Conclusion and Future Directions
6-(3-Methoxyphenyl)nicotinic acid is a well-defined chemical entity with a clear and

accessible synthetic route via Suzuki-Miyaura coupling. While specific experimental data on its

properties and biological activity are sparse in the public domain, its structure places it firmly

within a class of compounds with rich and diverse pharmacology. For researchers in drug

discovery, this molecule represents an attractive starting point or intermediate for building more
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complex chemical libraries. Future investigations should focus on its definitive synthesis and

characterization, followed by systematic screening against key biological targets, particularly

GPR109A and inflammatory pathways, to unlock its full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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